molecular formula C14H20BrN3O2 B1443780 tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate CAS No. 1774897-13-0

tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1443780
CAS No.: 1774897-13-0
M. Wt: 342.23 g/mol
InChI Key: GHGUMBHHEPRFHV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20BrN3O2 and a molecular weight of 342.23 g/mol . This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 2-bromopyridine with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the bromine atom in the pyridine ring, which allows for a wide range of chemical modifications and applications. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Biological Activity

The compound tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate (CAS No. 1774897-13-0) is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20BrN3O2
  • Molecular Weight : 342.23 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

Antimicrobial Properties

Research has indicated that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, suggesting a potential for development as antitubercular agents .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects. It may interact with various cellular pathways involved in cancer proliferation. For instance, studies on structurally related piperazine derivatives have shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

Piperazine compounds have been explored for their neuropharmacological effects, including anxiolytic and antidepressant properties. The presence of the bromopyridine moiety may enhance the interaction with neurotransmitter receptors, potentially leading to improved mood-regulating effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. The introduction of halogen substituents, such as bromine in this compound, has been shown to influence the binding affinity and selectivity toward biological targets. Studies suggest that variations in the piperazine ring and substituents can significantly alter pharmacological profiles .

Study 1: Antitubercular Activity

In a high-throughput screening of various chemical libraries, compounds similar to this compound demonstrated moderate activity against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MIC) ranging from 5 to 20 µM for effective analogs, highlighting the potential of these compounds in tuberculosis treatment .

Study 2: Cytotoxicity Against Cancer Cell Lines

A recent investigation into the cytotoxic effects of piperazine derivatives revealed that certain modifications led to enhanced activity against A431 and Jurkat cancer cell lines. Compounds exhibiting similar structural features to this compound showed IC50 values less than that of standard drugs like doxorubicin, indicating a promising anticancer profile .

Research Findings Summary Table

Study Focus Findings Reference
Antitubercular ActivityMIC values between 5-20 µM for effective analogs
CytotoxicityIC50 values lower than doxorubicin in A431 and Jurkat cells
Neuropharmacological EffectsPotential anxiolytic effects noted

Properties

IUPAC Name

tert-butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGUMBHHEPRFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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